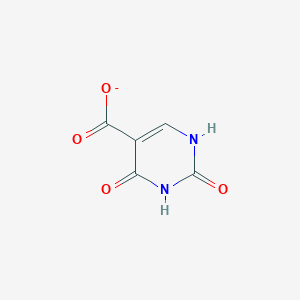

Uracil-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Uracil-5-carboxylate is the conjugate base of uracil-5-carboxylic acid; major species at pH 7.3. It is a conjugate base of a uracil-5-carboxylic acid.

Aplicaciones Científicas De Investigación

Biochemical Research

Uracil-5-carboxylate serves as an important intermediate in biochemical pathways and has been utilized in various studies:

- Nucleotide Metabolism : It plays a role in the metabolism of pyrimidine nucleotides, particularly in organisms like Neurospora crassa, where it is involved in the conversion of thymidine to uracil derivatives. This pathway has implications for understanding nucleotide synthesis and regulation in cellular processes .

- Demethylation Studies : this compound is recognized as a demethylation intermediate, contributing to studies focused on epigenetic modifications. Its role in the demethylation of cytosines has been investigated, particularly in single-molecule sequencing technologies that analyze DNA methylation patterns .

Analytical Chemistry

This compound has been employed in analytical methods due to its chemical properties:

- Sensing Applications : A notable application is its use in the visual sensing of melamine at parts-per-billion levels. Gold nanoparticles functionalized with this compound have demonstrated high sensitivity for detecting melamine, showcasing its potential for environmental monitoring and food safety .

Therapeutic Potential

The therapeutic applications of this compound are being explored, particularly concerning antiviral properties:

- Antiviral Activity : Research has indicated that derivatives of this compound exhibit antiviral activity against HIV and herpes simplex viruses (HSV). Studies have synthesized various uracil heterodimers that show promise as dual-action antiviral agents, targeting both HIV and HSV infections without significant cytotoxicity .

Synthesis of Derivatives

The synthesis of novel derivatives from this compound has been a focus area, aimed at enhancing its biological activity:

- Modification for Enhanced Activity : Various derivatives have been synthesized to improve the efficacy of uracil-based compounds against viral infections. For instance, 1-alkylated uracil derivatives have shown enhanced activity against HIV-1, indicating that structural modifications can lead to improved therapeutic profiles .

Data Table: Summary of Applications

Case Studies

-

Visual Sensing of Melamine :

- Researchers developed a method utilizing gold nanoparticles tailored with this compound for detecting melamine. This approach demonstrated detection limits as low as parts-per-billion, highlighting its utility in food safety applications.

-

Antiviral Heterodimers :

- A study synthesized several heterodimers based on uracil derivatives that exhibited significant antiviral activity against HIV and HSV. The compounds were tested on infected cell cultures, showing promising results with minimal cytotoxicity.

Análisis De Reacciones Químicas

Enzymatic Decarboxylation

The primary reaction of uracil-5-carboxylate is its decarboxylation to uracil, catalyzed by This compound decarboxylase (IDCase, EC 4.1.1.66). This non-oxidative reaction is critical in thymidine salvage pathways in fungi and bacteria .

Key Features:

Mutagenesis studies confirm that disrupting Zn²⁺ coordination (e.g., His195A) abolishes activity, while Asp323 mutations retain substrate binding but block catalysis .

Chemical Stability and Reactivity

This compound exhibits pH-dependent stability and participates in intermolecular interactions via its carboxyl and carbonyl groups .

Hydrogen-Bonding Networks

In crystalline form, it forms:

Decomposition Pathways

Under collision-induced dissociation (CID), this compound undergoes fragmentation, producing uracil and CO₂, mimicking its enzymatic decarboxylation .

CID Fragmentation Products

| Fragment | Proposed Pathway |

|---|---|

| Uracil (C4H4N2O2) | Direct decarboxylation of the carboxylate group. |

| CO₂ | Released as a neutral fragment. |

Reactivity with Interstellar Species

In astrochemical contexts, this compound reacts with small molecules detected in the interstellar medium (ISM) :

Reaction Rate Constants

| Reactant | Reaction | k(cm3molecule−1s−1) |

|---|---|---|

| SO₂ | Uracil 5 carboxylate+SO2 | 1.2×10−10 |

| OCS | Uracil 5 carboxylate+OCS | 8.7×10−11 |

| NH₃ | Proton transfer to form zwitterions. | 3.5×10−10 |

These reactions suggest its potential role in prebiotic chemistry, forming uracil derivatives under astrophysical conditions .

Biochemical Pathway Integration

This compound is a key intermediate in the oxidative degradation of thymine to uracil:

-

Thymine → 5-Hydroxymethyluracil (via thymine-7-hydroxylase).

-

5-Formyluracil → 5-Carboxyuracil (via sequential oxidation).

This pathway regulates nucleotide pools and RNA stability in microbial systems .

Propiedades

Número CAS |

13345-19-2 |

|---|---|

Fórmula molecular |

C5H3N2O4- |

Peso molecular |

155.09 g/mol |

Nombre IUPAC |

2,4-dioxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/p-1 |

Clave InChI |

ZXYAAVBXHKCJJB-UHFFFAOYSA-M |

SMILES |

C1=C(C(=O)NC(=O)N1)C(=O)[O-] |

SMILES canónico |

C1=C(C(=O)NC(=O)N1)C(=O)[O-] |

Sinónimos |

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-, ion(1-) (9CI) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.